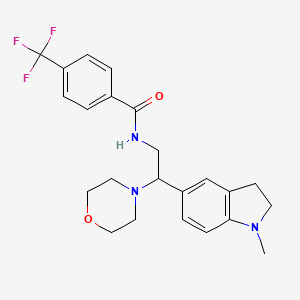
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide, also known as MIB-1, is a chemical compound that has gained significant attention in scientific research due to its potential application in cancer treatment. MIB-1 is a small molecule inhibitor that targets the cell cycle regulatory protein, Ki-67, which is overexpressed in various types of cancer cells.
科学的研究の応用
Chemical Synthesis and Structural Analysis
The exploration of derivatives and analogs of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide has led to the synthesis of various compounds with potential applications in scientific research. For instance, new oxyalkyl derivatives of trifluoromethanesulfonamide have been synthesized, highlighting the dynamic rivalry between different types of chain and cyclic associates across various phase states. This study employed IR spectroscopy, theoretical calculations, and QTAIM analyses to understand the structure of species predominating in different states at different temperatures (Chipanina et al., 2020).
Antimicrobial and Antifungal Activities
Several studies have focused on the design and synthesis of new derivatives containing the morpholine moiety, demonstrating antimicrobial and antifungal properties. For example, new 1,2,4-triazole derivatives containing the morpholine moiety have shown significant antimicrobial activities, providing a basis for the development of new antimicrobial agents (Sahin et al., 2012). Additionally, N-benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes have been synthesized and characterized, revealing antifungal activity against major plant pathogens (Zhou Weiqun et al., 2005).
Antiproliferative and Antitumor Activities
The development of novel compounds with antiproliferative and antitumor activities is a significant area of research. For instance, a study on the design, synthesis, and antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides in vitro has identified compounds with potent antiproliferative activities, suggesting their potential as novel antiproliferative agents (Wang et al., 2015). Similarly, the synthesis and characterization of novel 5-substituted tetrazoles with inhibiting activity of corrosion for mild steel in acidic media highlight the diverse potential applications of these compounds in scientific research (Aouine et al., 2011).
作用機序
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors
Mode of action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on the targets of “N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide” or “N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide”, it’s difficult to provide a detailed explanation of their mode of action.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets
特性
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O2/c1-28-9-8-18-14-17(4-7-20(18)28)21(29-10-12-31-13-11-29)15-27-22(30)16-2-5-19(6-3-16)23(24,25)26/h2-7,14,21H,8-13,15H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXVNCNGWVODJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2E)-3-(3-nitrophenyl)prop-2-enoylamino]benzamide](/img/structure/B2557325.png)
![2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B2557329.png)
![2-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2557330.png)

![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4-azaspiro[2.5]octane](/img/structure/B2557334.png)
![2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2557335.png)

![N-[(3,4-Dichlorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2557338.png)
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2557340.png)
![N-[(4-bromophenyl)methyl]pyridin-2-amine](/img/structure/B2557341.png)
![1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2557343.png)
![N-(4-methylthiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557344.png)
![(3-methoxyphenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2557346.png)
![N-Methyl-N-(pyridin-4-ylmethyl)-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2557347.png)